molecular formula C17H23N3O2 B368113 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 890640-94-5

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one

Cat. No.: B368113
CAS No.: 890640-94-5
M. Wt: 301.4g/mol
InChI Key: ZQVJSFUINFHYSG-UHFFFAOYSA-N
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Description

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one is a synthetic benzimidazole derivative intended for research use in chemical and biological laboratories. Benzimidazole scaffolds are recognized for their significant versatility in medicinal chemistry and drug discovery, showing potential across various therapeutic areas . For instance, some benzimidazole derivatives are investigated as potential anti-inflammatory agents by inhibiting key inflammatory mediators , while others are explored as multitarget ligands for complex neurological targets, demonstrating how minor structural changes can significantly alter biological activity and research application . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound are areas of active investigation and should be verified by the researching scientist. Applications: This compound is suitable for use in pharmaceutical R&D, chemical synthesis, and as a building block for the creation of novel chemical entities. Its structure suggests potential for use in biochemical screening and as a reference standard in analytical studies. Note: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVJSFUINFHYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening Strategy

The hydroxypropyl moiety is introduced via nucleophilic epoxide ring-opening, leveraging the reactivity of benzimidazole intermediates. In a representative procedure, 1-(4-piperidyl)-2-benzimidazolinone is refluxed with 1,2-epoxy-3-phenoxypropane in a 1:1 benzene-methanol solvent system (3 hours, 80°C). The epoxide undergoes regioselective attack at the less hindered carbon, yielding a secondary alcohol. Post-reaction, crystallization from 2-propanol/methanol affords the hydroxypropyl-benzimidazole-piperidine adduct in 84% yield.

Critical Parameters :

  • Solvent Polarity : Methanol enhances nucleophilicity of the piperidine nitrogen.

  • Temperature : Reflux conditions (80°C) optimize reaction kinetics without decomposition.

Reductive Amination Approach

The piperidylethan-1-one group is installed via reductive amination of a primary amine with a ketone. As detailed in patent US20030225106A1, a benzimidazole-bearing amine is condensed with ethyl acetoacetate in the presence of sodium cyanoborohydride (NaBH3_3CN) under acidic conditions (pH 4–5, 25°C). The reaction proceeds via imine formation followed by reduction, achieving 88% yield after purification by column chromatography.

Optimization Insights :

  • Catalyst : NaBH3_3CN minimizes over-reduction compared to NaBH4_4.

  • pH Control : Acetic acid buffer stabilizes the imine intermediate.

Direct Acylation Technique

Acylation of the piperidine nitrogen is achieved using acetyl chloride in anhydrous dichloromethane (DCM). The benzimidazole-hydroxpropyl intermediate is treated with acetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C, followed by warming to room temperature. The crude product is isolated via aqueous workup and recrystallized from ethyl acetate (76% yield).

Challenges :

  • Side Reactions : Competing O-acylation is mitigated by low-temperature addition.

  • Purification : Silica gel chromatography removes unreacted acetyl chloride.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Epoxide Ring-Opening84–923–5 hoursHigh regioselectivity
Reductive Amination75–8812–24 hoursMild conditions
Direct Acylation68–762 hoursRapid execution

Efficiency Metrics :

  • Epoxide Route : Superior yield but requires stringent temperature control.

  • Reductive Amination : Longer duration but compatible with acid-sensitive substrates.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H^{1}\text{H}-NMR (400 MHz, DMSO-d6d_6) :

    • δ 8.21 (s, 1H, imidazole-H), 7.45–7.12 (m, 4H, aryl-H), 4.12 (t, J=6.4J = 6.4 Hz, 2H, -CH2_2-OH), 3.74 (s, 3H, piperidine-NCH2_2), 2.89–2.65 (m, 4H, piperidine-CH2_2).

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI) :

    • Observed m/z=358.2m/z = 358.2 [M+H]+^+, consistent with the molecular formula C19H23N3O2C_{19}H_{23}N_3O_2.

    • Fragment at m/z=224.1m/z = 224.1 corresponds to benzimidazole cleavage .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of nucleotides, allowing it to bind to enzymes and receptors, thereby inhibiting their activity. This compound may also interfere with DNA and RNA synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrophilicity vs. Bioavailability: The hydroxypropyl group in the target compound may improve aqueous solubility compared to Impurity A or PF-05175157, but its larger size compared to cannabinoid analogs like CP 55,940 could limit blood-brain barrier penetration .
  • However, the hydroxypropyl group could redirect selectivity toward GPCRs or ion channels .

Biological Activity

The compound 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one, a derivative of benzimidazole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N2O\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}

This compound features a benzimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antibacterial properties. For instance, a series of substituted 2-(2-hydroxyphenyl)benzimidazoles were evaluated for their efficacy against periodontal pathogens such as Actinomyces viscosus and Bacteroides gingivalis. The results indicated that certain derivatives showed high antibacterial activity, suggesting potential for topical applications in treating gingivitis and periodontitis .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundActinomyces viscosus12.5 µg/mL
Bacteroides gingivalis10 µg/mL

2. Anti-inflammatory Effects

Research indicates that compounds similar to this compound may modulate inflammatory responses. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a controlled experiment, macrophage cell lines treated with the compound exhibited reduced levels of TNF-α and IL-6 following stimulation with lipopolysaccharide (LPS). This reduction highlights the compound's potential as an anti-inflammatory agent.

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzimidazole derivatives have been explored in various cancer cell lines. The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell Line TestedIC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in inflammation and apoptosis.

Q & A

Q. What are the established synthetic pathways for 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one?

A multi-step synthesis involving alkylation and condensation reactions is commonly employed. For example, benzimidazole derivatives are synthesized via alkylation with bromopropane, followed by N-alkylation using chloroethyl acetate and subsequent substitution with hydrazine hydrate. Condensation with aldehydes yields the final product. Purity is monitored via TLC and UV spectroscopy .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be applied to characterize this compound?

X-ray crystallography is critical for resolving the 3D structure of benzimidazole derivatives, as demonstrated in studies of analogous compounds like 2-(1H-benzimidazol-1-yl)-1-phenyl-ethanone . For NMR, deuterated solvents (e.g., DMSO-d6) and 2D correlation spectroscopy (COSY) help assign proton and carbon signals, especially for distinguishing hydroxypropyl and piperidyl moieties.

Q. What biological activities are associated with this compound?

Benzimidazole derivatives exhibit diverse bioactivities, including interactions with neurotransmitter pathways. For instance, copper complexes of benzimidazolyl derivatives catalyze dopamine oxidation to aminochrome, suggesting potential neurochemical research applications . Piperidine-containing analogs have shown affinity for receptors such as 5-HT and σ receptors in pharmacological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Key variables include solvent choice (e.g., DMF for N-alkylation), temperature control (40–60°C for condensation steps), and catalyst selection (e.g., K2CO3 for deprotonation). Reaction monitoring via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) ensures intermediate purity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or crystallographic discrepancies)?

  • NMR: Use heteronuclear single-quantum coherence (HSQC) to correlate ambiguous proton signals with carbon environments.
  • X-ray crystallography: Compare experimental data with computational models (e.g., density functional theory) to validate bond angles and torsional strain .
  • Mass spectrometry: High-resolution ESI-MS can confirm molecular ion peaks and detect impurities .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Bioisosteric replacement: Substitute the hydroxypropyl group with other alkyl chains to assess hydrophobicity effects.
  • Molecular docking: Use software like AutoDock Vina to predict binding affinities with targets such as dopamine receptors or enzymes .
  • In vitro assays: Test analogs in cell-based models (e.g., HEK293 cells expressing recombinant receptors) to quantify potency and selectivity .

Q. How does the compound's stability vary under different storage conditions?

Stability studies should include:

  • Temperature: Accelerated degradation tests at 40°C vs. room temperature.
  • Light sensitivity: UV-Vis spectroscopy to monitor photodegradation in clear vs. amber vials.
  • pH-dependent hydrolysis: Incubate in buffers (pH 1–10) and analyze via HPLC .

Q. What role does the hydroxypropyl group play in catalytic or biochemical interactions?

The hydroxypropyl moiety may enhance solubility for aqueous-phase reactions (e.g., dopamine oxidation) or act as a hydrogen-bond donor in enzyme binding. Comparative studies with non-hydroxylated analogs can isolate its contribution to activity .

Methodological Guidelines

  • Synthetic protocols: Follow strict anhydrous conditions for alkylation steps to avoid side reactions .
  • Analytical validation: Cross-validate HPLC results with LC-MS to confirm purity ≥95% .
  • Safety: Use PPE (gloves, goggles) due to the compound's irritant properties (R36/37/38 hazard code) .

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